molecular formula C21H24O6 B1581193 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate CAS No. 33926-46-4

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Cat. No. B1581193
CAS RN: 33926-46-4
M. Wt: 372.4 g/mol
InChI Key: QVUSHDHMLLZBDM-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a member of the phenyl pentyl carbonate ester family and is often used as a building block in organic synthesis . It is characterized by a phenyl group attached to a pentyl carbonate moiety, with an ethoxyphenoxy carbonyl group linked to the phenyl ring .


Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.


Molecular Structure Analysis

The molecular formula of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is C21H24O6 . The InChI code is 1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 . The molecular weight is 372.42 g/mol .


Physical And Chemical Properties Analysis

The boiling point of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is 506.1ºC at 760 mmHg . The flash point is 220ºC . The density is 1.151g/cm³ . It has 6 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

  • Environmental Research

  • Industrial Research

  • Chemical Research

    • Application Summary : It can be used as a chemical intermediate in the synthesis of other compounds .
  • Material Science

  • Chemical Research

    • Application Summary : It can be used as a chemical intermediate in the synthesis of other compounds .
  • Material Science

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSHDHMLLZBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342108
Record name 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

CAS RN

33926-46-4
Record name 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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